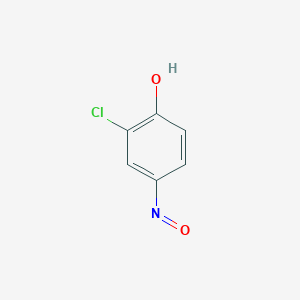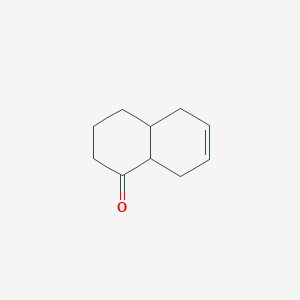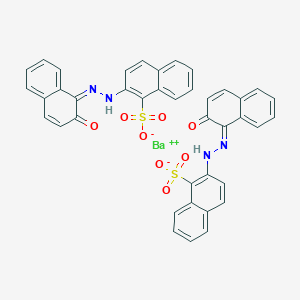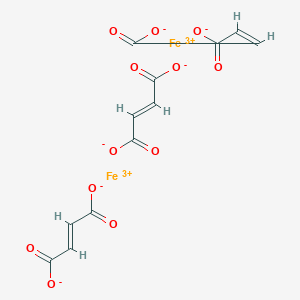
Iron(III) Fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron is an essential mineral required for various physiological functions in the human body. Iron(III) Fumarate, also known as Ferric Fumarate, is a form of iron supplement used to treat iron deficiency anemia. This compound is a combination of iron and fumaric acid, which is a naturally occurring organic acid. Iron(III) Fumarate is commonly used in pharmaceuticals as a source of iron due to its high solubility and bioavailability.
Wirkmechanismus
Iron(III) Fumarate works by increasing the levels of iron in the body, which is required for the production of hemoglobin. Hemoglobin is a protein found in red blood cells that carries oxygen to the body's tissues. Iron(III) Fumarate is absorbed in the small intestine and transported to the bone marrow, where it is used for the production of red blood cells.
Biochemische Und Physiologische Effekte
Iron(III) Fumarate has several biochemical and physiological effects on the body. It helps in the production of red blood cells, which are required for the transport of oxygen to the body's tissues. Iron(III) Fumarate also plays a role in the synthesis of DNA and the production of energy in the body. Additionally, Iron(III) Fumarate has been shown to have antioxidant properties, which help in reducing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Iron(III) Fumarate has several advantages when used in lab experiments. It is highly soluble in water, making it easy to dissolve in solutions. Additionally, Iron(III) Fumarate has a high bioavailability, which makes it an effective source of iron. However, Iron(III) Fumarate has some limitations, such as its tendency to form complexes with other compounds, which can affect the accuracy of experiments.
Zukünftige Richtungen
There are several future directions for research on Iron(III) Fumarate. One potential area of study is the use of Iron(III) Fumarate in cancer therapy. More research is needed to determine the efficacy of Iron(III) Fumarate in inducing apoptosis in cancer cells. Additionally, future research could focus on the development of new formulations of Iron(III) Fumarate that have improved bioavailability and solubility. Another potential area of study is the use of Iron(III) Fumarate in the treatment of neurodegenerative diseases, such as Alzheimer's disease. More research is needed to determine the potential benefits of Iron(III) Fumarate in these conditions.
Conclusion
Iron(III) Fumarate is a compound that has several potential therapeutic applications. It is commonly used as a source of iron in the treatment of iron deficiency anemia. Additionally, Iron(III) Fumarate has been studied for its potential use in cancer therapy and the treatment of neurodegenerative diseases. While more research is needed to determine the efficacy of Iron(III) Fumarate in these conditions, it is clear that this compound has significant potential for future research and development.
Synthesemethoden
Iron(III) Fumarate can be synthesized by reacting iron oxide or iron hydroxide with fumaric acid. The reaction takes place in the presence of water and heat, resulting in the formation of Iron(III) Fumarate. The purity of the compound can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
Iron(III) Fumarate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating iron deficiency anemia and improving the quality of life in patients with chronic kidney disease. Additionally, Iron(III) Fumarate has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
14451-00-4 |
|---|---|
Produktname |
Iron(III) Fumarate |
Molekularformel |
C12H6Fe2O12 |
Molekulargewicht |
453.86 g/mol |
IUPAC-Name |
(Z)-but-2-enedioate;(E)-but-2-enedioate;iron(3+) |
InChI |
InChI=1S/3C4H4O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b2*2-1+;2-1-;; |
InChI-Schlüssel |
IMWCPTKSESEZCL-SPSNFJOYSA-H |
Isomerische SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Fe+3].[Fe+3] |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Andere CAS-Nummern |
14451-00-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



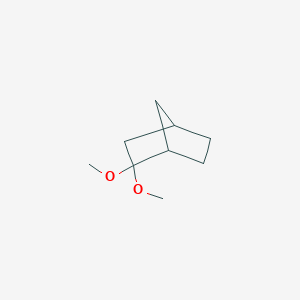
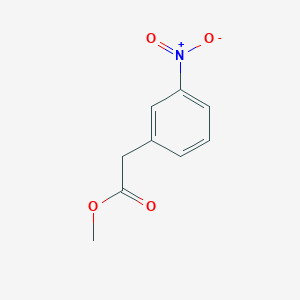
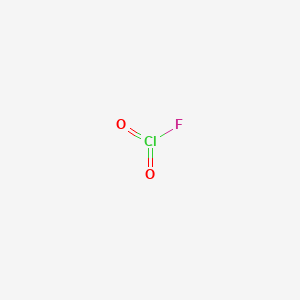
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
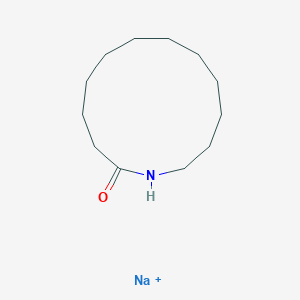
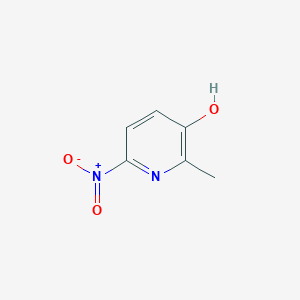
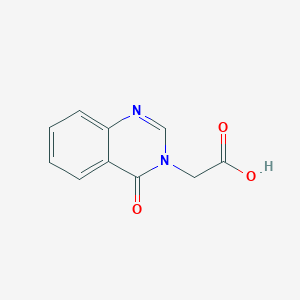
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
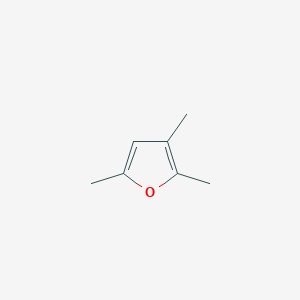
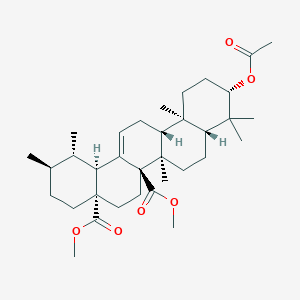
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
